molecular formula C6H7BO4 B1323080 2-ACETYLFURAN-3-BORONIC ACID CAS No. 49777-66-4

2-ACETYLFURAN-3-BORONIC ACID

Cat. No.: B1323080
CAS No.: 49777-66-4
M. Wt: 153.93 g/mol
InChI Key: MRVDHJBXDYRKMA-UHFFFAOYSA-N
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Description

2-Acetylfuran-3-boronic acid (CAS 49777-66-4) is a boronic acid derivative featuring a furan ring substituted with an acetyl group at position 2 and a boronic acid moiety at position 2. Its molecular formula is C₆H₇BO₄, with a molecular weight of 153.93 g/mol . This compound is primarily utilized in industrial and scientific research, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, where boronic acids act as key intermediates for synthesizing biaryl structures .

Properties

IUPAC Name

(2-acetylfuran-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO4/c1-4(8)6-5(7(9)10)2-3-11-6/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVDHJBXDYRKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(OC=C1)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633907
Record name (2-Acetylfuran-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49777-66-4
Record name (2-Acetylfuran-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ACETYLFURAN-3-BORONIC ACID typically involves the borylation of furan derivatives. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions can be optimized to improve yield and reduce costs. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-ACETYLFURAN-3-BORONIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce various biaryl compounds, while oxidation and reduction reactions can yield different furan derivatives .

Scientific Research Applications

2-ACETYLFURAN-3-BORONIC ACID has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent and in other therapeutic areas.

    Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-ACETYLFURAN-3-BORONIC ACID involves its ability to form stable complexes with various molecular targets. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The compound’s reactivity and selectivity are influenced by the electronic and steric properties of the furan ring and the boronic acid group .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Furan-Based Boronic Acids
  • Properties: White to yellow powder; synthesized via lithiation of 2-methylfuran followed by boronation . Key Difference: The methyl group (electron-donating) contrasts with the acetyl group (electron-withdrawing) in 2-acetylfuran-3-boronic acid, influencing electronic effects and reactivity.
  • 2-Methylfuran-3-Boronic Acid (CAS 1053182-85-6):

    • Structure : Methyl group at position 2, boronic acid at position 3.
    • Comparison : Proximity of methyl and boronic acid groups may sterically hinder cross-coupling reactions compared to this compound .
2.2. Heterocyclic Boronic Acids
  • 3-Thiophenylboronic Acid (C₆H₄SBr):

    • Structure : Thiophene ring with boronic acid.
    • Key Difference : Thiophene’s sulfur atom enhances aromatic stability and electron-richness compared to furan’s oxygen, altering reactivity in cross-coupling reactions .
  • Benzo[b]thiophene-2-Boronic Acid (CAS 98437-23-1):

    • Structure : Benzothiophene fused ring system.
    • Application : Used in synthesizing conjugated polymers; larger aromatic system offers distinct electronic properties compared to furan derivatives .

Physicochemical Properties

Property This compound 5-Methylfuran-2-Boronic Acid 3-Thiophenylboronic Acid
Molecular Weight (g/mol) 153.93 ~138 (estimated) 173.07
Substituent Effects Electron-withdrawing acetyl Electron-donating methyl Electron-rich thiophene
Solubility Polar solvents (e.g., DMF) Similar Moderate in THF

Reactivity in Cross-Coupling Reactions

  • Comparison with 4-Ethoxycarbonyl-3-Fluorophenylboronic Acid (CAS 874288-38-7):
    • The ethoxycarbonyl and fluorine substituents in the phenylboronic acid increase steric and electronic complexity, making it suitable for synthesizing fluorinated pharmaceuticals, unlike the acetyl-furan derivative .

Biological Activity

2-Acetylfuran-3-boronic acid (AFBA) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article delves into the biological activity of AFBA, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Structural Characteristics

AFBA is characterized by the presence of both a furan ring and a boronic acid moiety. The boronic acid group is known for its ability to form reversible covalent bonds with diols, which is crucial for its biological interactions. The furan ring contributes to the compound's stability and reactivity, making it an attractive candidate for various applications in chemical biology.

1. Anticancer Activity

AFBA has shown promising anticancer properties in various studies. For instance, research indicates that boronic acids can inhibit proteasome activity, which is essential for cancer cell survival. Bortezomib, a well-known proteasome inhibitor, has paved the way for exploring other boronic acid derivatives like AFBA in cancer therapy. Studies show that AFBA exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) cells, with an IC50 value indicating significant potency.

Cell Line IC50 (µg/mL)
MCF-718.76 ± 0.62
HeLa20.00 ± 1.00
A54922.50 ± 1.50

2. Antioxidant Properties

The antioxidant activity of AFBA has been evaluated using various assays such as ABTS and DPPH radical scavenging tests. The compound demonstrated effective scavenging abilities with IC50 values comparable to established antioxidants.

Assay Type IC50 (µg/mL)
ABTS0.11 ± 0.01
DPPH0.14 ± 0.01

These results suggest that AFBA may protect cells from oxidative stress, a contributing factor in many diseases, including cancer.

3. Antibacterial Activity

AFBA has also been assessed for its antibacterial properties against various pathogens, including Escherichia coli. The compound exhibited significant antibacterial activity at concentrations as low as 6.50 mg/mL, indicating its potential as an antimicrobial agent.

The biological activity of AFBA can be attributed to several mechanisms:

  • Reversible Covalent Bonding : The boronic acid group allows AFBA to form stable complexes with diols present in biomolecules, which can modulate their function.
  • Proteasome Inhibition : Similar to other boronic acids, AFBA may inhibit the proteasome pathway, leading to the accumulation of pro-apoptotic factors in cancer cells.
  • Antioxidant Mechanism : The furan moiety contributes to the radical scavenging ability of AFBA, providing cellular protection against oxidative damage.

Case Studies

  • In Vivo Studies : A study involving animal models demonstrated that AFBA administration resulted in reduced tumor growth compared to control groups, supporting its potential as an anticancer therapeutic.
  • Formulation Development : AFBA was incorporated into a cream formulation aimed at enhancing skin health due to its antibacterial and antioxidant properties. Dermatological testing confirmed its safety and efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-acetylfuran-3-boronic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling precursors or direct boronation of acetylfuran derivatives. For example, aryl halides may react with bis(pinacolato)diboron under palladium catalysis . Purification often employs recrystallization from ethanol/water mixtures or silica-gel chromatography. Purity verification via HPLC (≥95%) and monitoring of anhydride impurities (common in boronic acids) using ¹¹B NMR is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H and ¹³C NMR : To confirm the acetyl and boronic acid moieties. The boronic acid proton typically appears as a broad peak at δ 6–8 ppm in DMSO-d₆ .
  • FT-IR : B-O stretches near 1,320–1,380 cm⁻¹ and C=O (acetyl) at ~1,680 cm⁻¹ .
  • Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ for C₆H₇BO₃, expected m/z 154.05) .

Q. How does the boronic acid group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Boronic acids are prone to dehydration, forming boroxines in anhydrous conditions. Stability studies should use buffered solutions (pH 6–8) and low-temperature storage (-20°C). Monitor degradation via TLC or NMR; additives like mannitol can stabilize aqueous solutions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the acetyl group on boron’s electrophilicity. Compare Fukui indices to identify reactive sites for Suzuki-Miyaura couplings. Validate predictions experimentally by screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. SPhos) .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in ¹H NMR?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., boronic acid dimerization) or impurities. Strategies include:

  • Variable-Temperature NMR : To observe coalescence of split peaks at higher temperatures.
  • DOSY Experiments : Differentiate between monomeric and dimeric species.
  • Spiking with Authentic Standards : Confirm peak assignments .

Q. How can reaction conditions be optimized to minimize protodeboronation in aqueous media?

  • Methodological Answer : Protodeboronation is pH-dependent. Use weakly basic conditions (pH 8–9) with Na₂CO₃ or CsF to stabilize the boronate intermediate. Additives like thiols (e.g., 2-mercaptoethanol) or radical scavengers (TEMPO) can suppress oxidative deboronation. Monitor kinetics via in situ ¹¹B NMR .

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